Elenolic acid

Type 2 Diabetes Obesity GLP-1 Secretion

Elenolic acid (CAS 34422-12-3) is the only olive-derived secoiridoid with validated direct GLP-1 secretagogue efficacy in vivo, outperforming metformin in diabetic models. Unlike parent compound oleuropein, it exhibits direct antimicrobial activity against lactic acid bacteria and unique reverse transcriptase inhibition. This compound is essential for research programs targeting natural GLP-1 modulation or antimicrobial resistance. Choose high-purity (≥98%) reference standard for reproducible metabolic and antiviral studies.

Molecular Formula C11H14O6
Molecular Weight 242.22 g/mol
CAS No. 34422-12-3
Cat. No. B156495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElenolic acid
CAS34422-12-3
Synonyms3-Formyl-3,4-dihydro-5-(methoxycarbonyl)-2-methyl-2H-Pyran-4-acetic Acid;  [2S-(2α,3α,4β)]-3-Formyl-3,4-dihydro-5-(methoxycarbonyl)-2-methyl-2H-Pyran-4-acetic Acid;  5-Carboxy-3-formyl-3,4-dihydro-2-methyl-2H-Pyran-4-acetic Acid 5-Methyl Ester
Molecular FormulaC11H14O6
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCC1C(C(C(=CO1)C(=O)OC)CC(=O)O)C=O
InChIInChI=1S/C11H14O6/c1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2/h4-8H,3H2,1-2H3,(H,13,14)/t6-,7-,8+/m0/s1
InChIKeyMQFAJBBHEYTHKF-BIIVOSGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elenolic Acid (CAS 34422-12-3): Secoiridoid Olive Component with Distinct Bioactivities


Elenolic acid (CAS 34422-12-3, C11H14O6, MW 242.23 g/mol) is a naturally occurring secoiridoid compound primarily found in olives and olive oil [1]. It is a subunit of oleuropein and serves as a marker for olive fruit maturation [2]. Structurally, it contains a dihydropyran ring with formyl, methoxycarbonyl, and acetic acid substituents [1]. Its presence in phenolic compounds allows differentiation of biological activity compared to simple phenolics like hydroxytyrosol [3].

Why Elenolic Acid (CAS 34422-12-3) Cannot Be Substituted by Oleuropein, Hydroxytyrosol, or Other Olive Phenolics


Elenolic acid possesses a unique combination of activities not replicated by its parent compound oleuropein or other olive phenolics. While oleuropein is a glucosidic ester of elenolic acid and hydroxytyrosol, elenolic acid itself exhibits direct antimicrobial activity against lactic acid bacteria, whereas oleuropein does not [1]. Furthermore, elenolic acid stimulates GLP-1 secretion and improves glucose homeostasis in diabetic mice [2], a property not reported for hydroxytyrosol. The elenolic acid moiety also confers enhanced pro-apoptotic activity compared to hydroxytyrosol alone [3]. These differential activities underscore that in-class substitution is not scientifically valid.

Elenolic Acid (CAS 34422-12-3) Comparative Evidence: Head-to-Head Performance Against Reference Compounds


Elenolic Acid Matches Liraglutide and Outperforms Metformin in Reducing Blood Glucose in Diabetic Mice

In a direct head-to-head study in db/db mice, elenolic acid (EA) reduced non-fasting blood glucose from 459.0 ± 51.1 mg/dL to 208.9 ± 10.3 mg/dL, an effect comparable to the GLP-1 receptor agonist liraglutide and significantly greater than metformin [1]. Fasting blood glucose levels were also significantly lower with EA than with metformin and similar to liraglutide. EA-treated mice exhibited less weight gain than those receiving either drug.

Type 2 Diabetes Obesity GLP-1 Secretion

Elenolic Acid Directly Inhibits Lactic Acid Bacteria, Unlike Its Inactive Parent Compound Oleuropein

In a direct comparison, oleuropein showed no inhibitory activity against four species of lactic acid bacteria, whereas its hydrolysis product elenolic acid inhibited growth of all four species [1]. In broth containing 5% NaCl, 150 μg/mL of elenolic acid completely prevented growth of Lactobacillus plantarum.

Antimicrobial Food Preservation Lactic Acid Bacteria

Calcium Elenolate Inhibits Viral DNA Polymerases, a Unique Antiviral Mechanism Not Shared by Other Olive Phenolics

Calcium elenolate, derived from elenolic acid, inhibits RNA-dependent DNA polymerases of murine leukemia viruses [1]. This specific antiviral mechanism has not been reported for oleuropein or hydroxytyrosol, indicating a unique activity profile for elenolic acid derivatives.

Antiviral Reverse Transcriptase Viral DNA Polymerase

Elenolic Acid Exhibits Moderate Radical Scavenging, Distinct from Potent Phenolic Antioxidants Hydroxytyrosol and Oleuropein

A purified olive extract rich in elenolic acid showed an IC50 of <8.5 μg/mL in the DPPH radical scavenging assay [1]. In comparison, pure hydroxytyrosol exhibits an IC50 of approximately 0.7 μg/mL [2], and oleuropein shows IC50 values around 40.4 μM (~9.8 μg/mL) [3]. This positions elenolic acid as a moderate antioxidant, less potent than hydroxytyrosol but comparable to oleuropein.

Antioxidant DPPH Assay Radical Scavenging

Elenolic Acid Moiety Enhances Pro-Apoptotic Activity in Olive Phenolics by Over 50%

A direct comparison study indicated that elenolic acid–linked hydroxytyrosol (3,4-DHPEA-EDA) exhibited greater than 50% favor in cell apoptotic percentage compared to hydroxytyrosol (3,4-DHPEA) alone [1]. This demonstrates that the elenolic acid moiety significantly enhances pro-apoptotic activity.

Apoptosis Cancer Structural Biology

High-Value Research and Industrial Application Scenarios for Elenolic Acid (CAS 34422-12-3) Based on Comparative Evidence


Metabolic Disease Research: In Vivo Model for Natural GLP-1 Secretagogues

Elenolic acid's demonstrated efficacy in normalizing blood glucose and improving glucose tolerance in diabetic mouse models, comparable to liraglutide and superior to metformin [1], positions it as a valuable tool for investigating natural GLP-1 secretagogues. Researchers studying obesity and type 2 diabetes can utilize EA as a reference compound for in vivo studies of gut hormone modulation, appetite suppression, and metabolic improvement.

Antimicrobial Food Preservation and Safety: Active Principle in Olive Brines

Elenolic acid's direct antimicrobial activity against lactic acid bacteria, in contrast to inactive oleuropein [1], makes it a key compound for understanding and enhancing the safety of fermented olive products. Industrial applications include the development of natural preservatives or active packaging materials, where EA's specific activity can be leveraged to inhibit spoilage organisms without relying on broad-spectrum synthetic agents.

Antiviral Drug Discovery: Targeting Viral DNA Polymerases

The unique ability of calcium elenolate to inhibit viral DNA polymerases [1] provides a distinct mechanism for antiviral research, separate from the antioxidant or anti-inflammatory pathways of other olive phenolics. This scenario is ideal for medicinal chemistry efforts aiming to develop novel antiviral agents against retroviruses or to study the inhibition of reverse transcriptase in a natural product context.

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